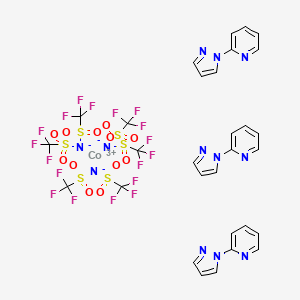
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate is synthesized through the coordination of cobalt(II) ions with pyrazole-pyridine type ligands. The reaction typically involves mixing cobalt(II) salts with the ligands in a suitable solvent, followed by the addition of hexafluorophosphate to precipitate the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale coordination chemistry techniques. The process ensures high purity and reproducibility, which are crucial for its application in photovoltaic devices .
Análisis De Reacciones Químicas
Types of Reactions
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under specific conditions.
Reduction: The cobalt(II) center can be reduced back to cobalt(I) or cobalt(0) in the presence of strong reducing agents.
Substitution: Ligands around the cobalt center can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield FK 102 Co(III) PF6 salt .
Aplicaciones Científicas De Investigación
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a redox electrolyte in DSSCs, enhancing the photovoltage and overall efficiency of the cells
Medicine: Investigated for use in medical devices that require stable redox-active materials.
Industry: Employed in the production of high-performance photovoltaic devices, particularly in indoor applications where low light levels are prevalent
Mecanismo De Acción
The mechanism by which cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate exerts its effects involves the redox cycling of the cobalt center. In DSSCs, the cobalt(II) center is oxidized to cobalt(III) during the photoexcitation process, which helps in the regeneration of the dye and enhances the overall efficiency of the cell .
Comparación Con Compuestos Similares
Similar Compounds
FK 209 Co(II) TFSI salt: Another cobalt-based redox electrolyte used in DSSCs.
FK 102 Co(III) PF6 salt: The oxidized form of cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate, used in similar applications
Uniqueness
This compound is unique due to its high purity, reproducibility, and performance in photovoltaic applications. It significantly increases photovoltage and device power output, especially under low light conditions .
Propiedades
IUPAC Name |
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H7N3.Co.2F6P/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;;2*1-7(2,3,4,5)6/h3*1-7H;;;/q;;;+2;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLELXRWOHQBFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21CoF12N9P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4'-[1,4-DIhydro-1,4-bis(4-methylphenyl)pyrrolo[3,2-b]pyrrole-2,5-diyl]bis-benzonitrile](/img/structure/B8204747.png)


![Rel-(2r,3ar,6ar)-tert-butyl 2-(aminomethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate oxalate](/img/structure/B8204786.png)




![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride](/img/structure/B8204799.png)

